

Application Notes and Protocols: SR 142948

Dosage and Administration in Rats

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR 142948

Cat. No.: B031177

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of **SR 142948**, a potent and selective non-peptide neurotensin receptor antagonist, for in vivo studies in rats. The information is compiled from preclinical research to assist in experimental design and execution.

SR 142948 has demonstrated oral bioavailability and the ability to cross the blood-brain barrier, making it a valuable tool for investigating the role of the neurotensin system in various physiological and pathological processes.^[1]

Data Presentation: Dosage and Administration Summary

The following tables summarize the reported dosages of **SR 142948** and their observed effects in rats, administered via various routes.

Table 1: **SR 142948** Dosage by Route of Administration in Rats

Administration Route	Dosage Range	Observed Effect	Reference
Oral (p.o.)	10 µg/kg	Significant inhibition of neurotensin-induced blood pressure changes.	[2]
Oral (p.o.)	2 mg/kg	Partial (53%) but significant blocking of neurotensin-induced hypothermia.	[3]
Intraperitoneal (i.p.)	0.01 - 0.3 mg/kg	Dose-dependent prevention of neurotensin-enhanced acetylcholine (ACh) release.	[3]
Intraperitoneal (i.p.)	0.1 mg/kg	Complete antagonism of neurotensin-evoked acetylcholine release in the striatum.	[1][4]
Intravenous (i.v.)	µg/kg quantities	As active as mg/kg doses of SR 48692 in affecting neurotensin-induced hematocrit increase.	[2][5]
Intradermal	10 pmol/site	Significant inhibition of neurotensin-induced plasma extravasation.	[2][5]

Table 2: Summary of In Vivo Effects of **SR 142948** in Rodents

Effect	Species	Administration Route	Effective Dose	Reference
Antagonism of NT-induced hypothermia	Rat/Mouse	Oral (p.o.)	2-4 mg/kg	[3]
Antagonism of NT-induced analgesia	Rat/Mouse	Oral (p.o.)	Not specified	[1]
Inhibition of NT-induced turning behavior	Mouse	Oral (p.o.)	2 µg/kg	[3]
Blockade of NT-induced blood pressure changes	Rat	Oral (p.o.)	10 µg/kg	[2]
Antagonism of NT-evoked ACh release	Rat	Intraperitoneal (i.p.)	0.1 mg/kg	[1][4]

Experimental Protocols

The following are detailed protocols for the preparation and administration of **SR 142948** to rats. These protocols are based on published research and general best practices for rodent handling and substance administration.

Protocol 1: Oral Administration (Oral Gavage)

This protocol is suitable for delivering precise doses of **SR 142948** directly into the stomach.

Materials:

- **SR 142948**

- Vehicle (e.g., 0.5% w/v methylcellulose with 0.1% v/v Polysorbate 80 (Tween® 80) in sterile water)
- Sterile water
- Magnetic stirrer and stir bar
- Analytical balance and weigh boats
- Appropriately sized oral gavage needles (e.g., 16-18 gauge, straight or curved, with a ball tip)
- Syringes (1-3 mL)
- Rat restraint device (optional)

Procedure:

- Vehicle Preparation:
 - Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-70°C) sterile water while stirring.
 - Once dispersed, cool the solution in an ice bath with continued stirring until it forms a clear, viscous solution.
 - Add Polysorbate 80 to a final concentration of 0.1% and mix thoroughly.
- **SR 142948** Formulation:
 - Accurately weigh the required amount of **SR 142948**.
 - Create a paste by adding a small amount of the vehicle to the powder.
 - Gradually add the remaining vehicle to the desired final volume and concentration, while continuously stirring to ensure a homogenous suspension.
- Animal and Dosing Procedure:

- Weigh the rat to calculate the precise volume of the **SR 142948** suspension to be administered. The administration volume for rats should generally not exceed 10 mL/kg.
- Gently but firmly restrain the rat.
- Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
- Introduce the gavage needle into the mouth, passing it gently along the palate and down the esophagus. Do not force the needle.
- Administer the suspension slowly and steadily.
- Withdraw the needle and return the rat to its cage.
- Monitor the animal for any signs of distress or adverse effects.

Protocol 2: Intraperitoneal (IP) Injection

This method allows for rapid absorption of the compound into the systemic circulation.

Materials:

- **SR 142948**
- Vehicle (e.g., Sterile 0.9% saline, or saline with a small percentage of a solubilizing agent like DMSO, followed by dilution in saline)
- Sterile syringes (1 mL) and needles (e.g., 23-25 gauge)
- 70% ethanol for disinfection
- Animal restraint supplies

Procedure:

- **SR 142948** Formulation:

- **SR 142948** is soluble in DMSO and water.[6] For IP injections, it is crucial to minimize the concentration of potentially irritating solvents.
- Dissolve **SR 142948** in a minimal amount of DMSO to create a stock solution.
- Dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should be kept low (ideally below 5%).
- Animal and Dosing Procedure:
 - Weigh the rat to calculate the required injection volume. The typical IP injection volume for rats is 5-10 mL/kg.
 - Restrain the rat securely, tilting its head downwards to move the abdominal organs away from the injection site.
 - Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
 - Disinfect the injection site with 70% ethanol.
 - Insert the needle at a 30-45 degree angle, bevel up.
 - Aspirate slightly to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.
 - Inject the solution smoothly.
 - Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.

Protocol 3: Intravenous (IV) Injection

This route provides immediate and complete bioavailability. It is typically performed via the lateral tail vein.

Materials:

- **SR 142948**
- Vehicle (Sterile 0.9% saline, buffered to a physiological pH)
- Sterile syringes (1 mL) and needles (e.g., 25-27 gauge) or butterfly catheters
- A rat restraining device that allows access to the tail
- A heat lamp or warm water bath to induce vasodilation
- 70% ethanol

Procedure:

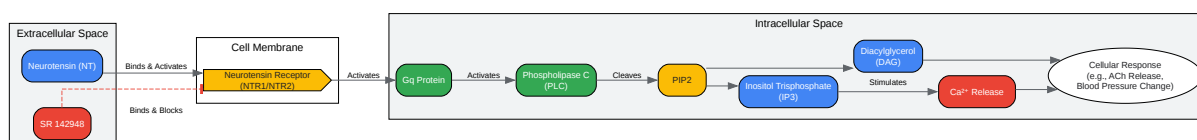
- **SR 142948** Formulation:
 - Prepare a sterile, isotonic solution of **SR 142948** in 0.9% saline. Ensure the compound is fully dissolved. The solution should be free of particulates.
- Animal and Dosing Procedure:
 - Weigh the rat to calculate the injection volume. IV bolus injections in rats should generally not exceed 5 mL/kg.
 - Place the rat in a restraining device.
 - Warm the tail using a heat lamp or by immersing it in warm water (35-40°C) for a few minutes to dilate the lateral tail veins.
 - Disinfect the tail with 70% ethanol.
 - Identify one of the lateral tail veins.
 - Insert the needle, bevel up, into the vein at a shallow angle.
 - Successful entry into the vein can be confirmed by a small flash of blood in the needle hub.

- Inject the solution slowly. If swelling occurs, the needle is not in the vein; it should be withdrawn and another attempt made at a more proximal site.
- After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
- Return the rat to its cage and monitor its condition.

Mandatory Visualizations

Neurotensin Receptor Signaling and Antagonism by SR 142948

The following diagram illustrates the mechanism of action of neurotensin (NT) on its receptor and the inhibitory effect of **SR 142948**.

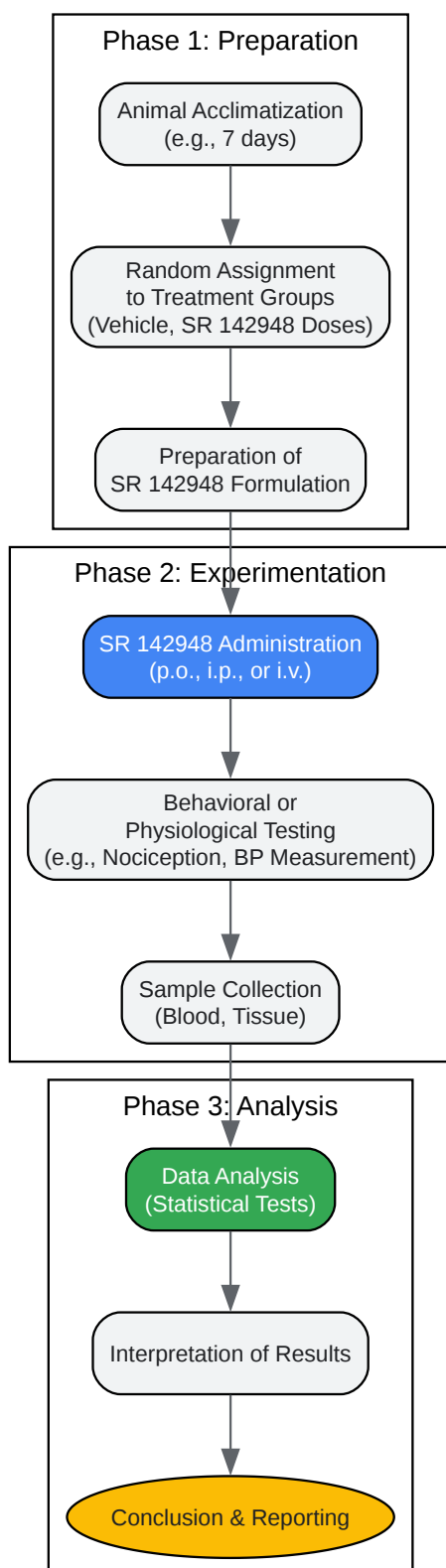


[Click to download full resolution via product page](#)

Figure 1. Neurotensin receptor signaling pathway and its antagonism by **SR 142948**.

General Experimental Workflow for In Vivo Studies

This diagram outlines a typical workflow for conducting an in vivo study in rats using **SR 142948**.



[Click to download full resolution via product page](#)

Figure 2. A general workflow for in vivo experiments in rats using **SR 142948**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of the neurotensin NT1 receptor in the developing rat brain following chronic treatment with the antagonist SR 48692 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR 142948 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- To cite this document: BenchChem. [Application Notes and Protocols: SR 142948 Dosage and Administration in Rats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031177#sr-142948-dosage-and-administration-in-rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com